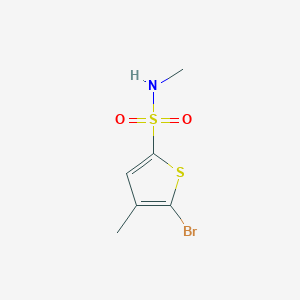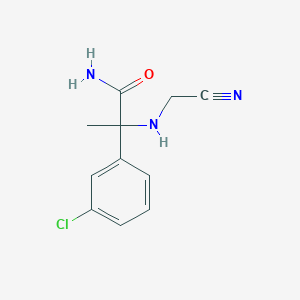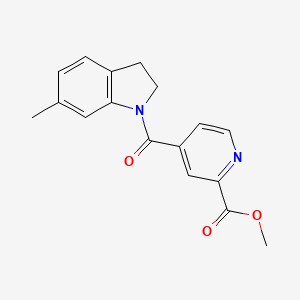![molecular formula C17H27N3O2 B7584011 4,6-Dimethyl-2-[4-(oxan-2-ylmethoxy)piperidin-1-yl]pyrimidine](/img/structure/B7584011.png)
4,6-Dimethyl-2-[4-(oxan-2-ylmethoxy)piperidin-1-yl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-2-[4-(oxan-2-ylmethoxy)piperidin-1-yl]pyrimidine, also known as AZD8186, is a small molecule inhibitor of the phosphatidylinositol 3-kinase (PI3K) enzyme. PI3K is an important signaling protein that plays a crucial role in cell growth, proliferation, and survival. The dysregulation of PI3K signaling is implicated in various diseases, including cancer, diabetes, and autoimmune disorders. AZD8186 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer.
Mécanisme D'action
4,6-Dimethyl-2-[4-(oxan-2-ylmethoxy)piperidin-1-yl]pyrimidine selectively inhibits the delta isoform of PI3K, which is predominantly expressed in hematopoietic cells and is implicated in the pathogenesis of various hematological malignancies. By inhibiting PI3K-delta, this compound blocks the downstream signaling pathway that leads to the activation of AKT, a protein that promotes cell survival and proliferation. This ultimately results in the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound can inhibit the production of inflammatory cytokines by immune cells, which may have implications for the treatment of autoimmune disorders. This compound has also been shown to enhance the efficacy of other cancer therapies, such as immune checkpoint inhibitors and chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4,6-Dimethyl-2-[4-(oxan-2-ylmethoxy)piperidin-1-yl]pyrimidine in lab experiments is its selectivity for PI3K-delta, which minimizes off-target effects. Another advantage is its potency, as this compound has been shown to have nanomolar activity against PI3K-delta. One limitation of using this compound is its poor solubility, which can make it difficult to administer in vivo. Another limitation is the potential for resistance to develop, as has been observed with other PI3K inhibitors.
Orientations Futures
There are several potential future directions for the development of 4,6-Dimethyl-2-[4-(oxan-2-ylmethoxy)piperidin-1-yl]pyrimidine. One direction is the investigation of its efficacy in combination with other cancer therapies, such as immune checkpoint inhibitors and chemotherapy. Another direction is the exploration of its potential for the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Additionally, the development of more potent and soluble analogs of this compound may improve its therapeutic potential. Finally, the identification of biomarkers that predict response to this compound may enable more personalized treatment approaches.
Méthodes De Synthèse
The synthesis of 4,6-Dimethyl-2-[4-(oxan-2-ylmethoxy)piperidin-1-yl]pyrimidine involves a multi-step process that starts with the reaction of 4,6-dimethyl-2-nitropyrimidine with 2-bromo-1-(oxan-2-ylmethoxy)piperidine. The resulting intermediate is then subjected to a series of reactions, including reduction, deprotection, and cyclization, to yield the final product. The synthesis of this compound has been described in detail in a patent application filed by AstraZeneca, the company that developed the molecule.
Applications De Recherche Scientifique
4,6-Dimethyl-2-[4-(oxan-2-ylmethoxy)piperidin-1-yl]pyrimidine has been extensively studied in preclinical models of cancer. In vitro studies have shown that this compound inhibits the growth and survival of cancer cells that harbor mutations in the PI3K pathway. In vivo studies have demonstrated that this compound can suppress the growth of tumors in mouse models of breast, lung, and colon cancer. These findings suggest that this compound has potential as a therapeutic agent for the treatment of cancer.
Propriétés
IUPAC Name |
4,6-dimethyl-2-[4-(oxan-2-ylmethoxy)piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-13-11-14(2)19-17(18-13)20-8-6-15(7-9-20)22-12-16-5-3-4-10-21-16/h11,15-16H,3-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMOHESPQFWXII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)OCC3CCCCO3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)-1-methylpyrrole-3-carbonitrile](/img/structure/B7583928.png)

![N-[2-(dimethylamino)pyridin-3-yl]-N,3-dimethylbenzamide](/img/structure/B7583943.png)
![N-[2-(dimethylamino)pyridin-3-yl]-N,5-dimethylthiophene-2-carboxamide](/img/structure/B7583948.png)
![N-(5-methyl-1,2-oxazol-3-yl)-1-thia-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B7583951.png)

![2-(2-Methylprop-2-enylamino)-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B7583968.png)
![Oxan-3-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B7583991.png)

![N-[1-(3-chlorophenyl)pyrrolidin-3-yl]furan-3-carboxamide](/img/structure/B7584017.png)
![Furan-3-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B7584023.png)
![2-[4-(Oxan-2-ylmethoxy)piperidin-1-yl]pyrimidine](/img/structure/B7584031.png)
![Oxolan-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B7584035.png)
![2,6-Dimethyl-4-[2-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]ethyl]morpholine](/img/structure/B7584044.png)
